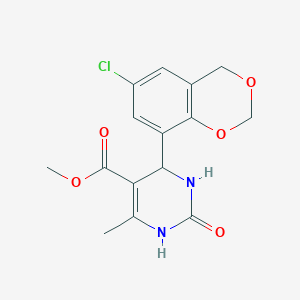
methyl 4-(6-chloro-4H-1,3-benzodioxin-8-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that features a unique combination of benzodioxin and pyrimidine structures
Preparation Methods
The synthesis of METHYL 4-(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzodioxin ring followed by the construction of the pyrimidine moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
METHYL 4-(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other benzodioxin and pyrimidine derivatives. What sets METHYL 4-(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE apart is its unique combination of these two structures, which imparts distinct chemical and biological properties. Similar compounds include:
- (6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid
- 4-{4-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methyl]-1-piperazinyl}phenol .
Properties
Molecular Formula |
C15H15ClN2O5 |
|---|---|
Molecular Weight |
338.74 g/mol |
IUPAC Name |
methyl 4-(6-chloro-4H-1,3-benzodioxin-8-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H15ClN2O5/c1-7-11(14(19)21-2)12(18-15(20)17-7)10-4-9(16)3-8-5-22-6-23-13(8)10/h3-4,12H,5-6H2,1-2H3,(H2,17,18,20) |
InChI Key |
PSYHAVOCGZHEMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC3=C2OCOC3)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















